Biotin-PEG(4)-SS-Alkyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

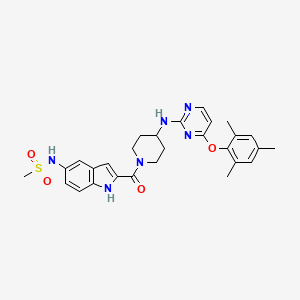

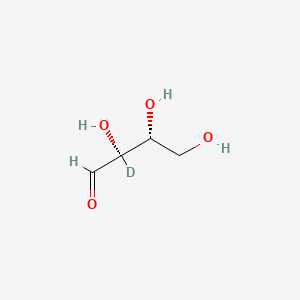

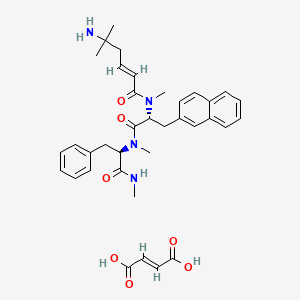

Biotin-PEG(4)-SS-Alkyne is a compound that combines biotin, polyethylene glycol (PEG), and an alkyne group. Biotin is a small, naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. The PEG spacer arm imparts water solubility to the molecule, while the alkyne group allows for conjugation through click chemistry. This compound is widely used in bioconjugation and labeling applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG(4)-SS-Alkyne typically involves the following steps:

Activation of Biotin: Biotin is first activated using N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEGylation: The biotin-NHS ester is then reacted with a PEG derivative containing a terminal thiol group to form Biotin-PEG(4)-SH.

Alkyne Conjugation: Finally, the thiol group is reacted with an alkyne-containing reagent under mild conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of biotin-NHS ester and PEG derivatives are synthesized and purified.

Conjugation: The conjugation reactions are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.

Purification: The final product is purified using techniques such as chromatography and precipitation to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Biotin-PEG(4)-SS-Alkyne undergoes several types of chemical reactions:

Click Chemistry: The alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

Disulfide Bond Reduction: The disulfide bond in the PEG spacer can be reduced using reducing agents such as dithiothreitol (DTT) to release the biotin moiety.

Common Reagents and Conditions

Click Chemistry: Common reagents include copper sulfate and sodium ascorbate, with reactions typically carried out in aqueous or organic solvents at room temperature.

Reduction: Reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions to cleave the disulfide bond.

Major Products

Click Chemistry: The major product is a biotinylated molecule with a stable triazole linkage.

Reduction: The major product is biotin-PEG(4)-SH, which can be further modified or used in various applications.

Applications De Recherche Scientifique

Biotin-PEG(4)-SS-Alkyne has a wide range of applications in scientific research:

Chemistry: Used in bioconjugation and labeling of molecules for detection and purification.

Biology: Facilitates the study of protein-protein interactions, cell surface labeling, and receptor targeting.

Medicine: Employed in drug delivery systems, diagnostic assays, and therapeutic applications.

Industry: Used in the development of biosensors, biochips, and other biotechnological tools.

Mécanisme D'action

The mechanism of action of Biotin-PEG(4)-SS-Alkyne involves:

Biotin-Avidin Interaction: The biotin moiety binds with high affinity to avidin or streptavidin, enabling the detection and purification of biotinylated molecules.

Click Chemistry: The alkyne group allows for the selective conjugation of azide-containing molecules, forming stable triazole linkages.

Disulfide Bond Cleavage: The disulfide bond can be cleaved to release the biotin moiety, allowing for reversible labeling and purification.

Comparaison Avec Des Composés Similaires

Biotin-PEG(4)-SS-Alkyne can be compared with other similar compounds:

Biotin-PEG(4)-NHS: Similar in structure but lacks the alkyne group, limiting its use in click chemistry.

Biotin-PEG(4)-Azide: Contains an azide group instead of an alkyne, used in similar click chemistry applications but with different reactivity.

Biotin-PEG(4)-Maleimide: Contains a maleimide group for thiol-reactive conjugation, used in different bioconjugation strategies.

Conclusion

This compound is a versatile compound with unique properties that make it valuable in various scientific research applications. Its ability to participate in click chemistry, along with its biotin and PEG components, allows for efficient labeling, detection, and purification of biomolecules. The compound’s versatility and ease of use make it a valuable tool in chemistry, biology, medicine, and industry.

Propriétés

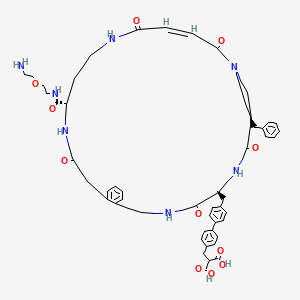

Formule moléculaire |

C29H49N5O8S3 |

|---|---|

Poids moléculaire |

691.9 g/mol |

Nom IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[2-[[3-oxo-3-(prop-2-ynylamino)propyl]disulfanyl]ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C29H49N5O8S3/c1-2-9-30-27(37)8-20-44-45-21-11-32-26(36)7-12-39-14-16-41-18-19-42-17-15-40-13-10-31-25(35)6-4-3-5-24-28-23(22-43-24)33-29(38)34-28/h1,23-24,28H,3-22H2,(H,30,37)(H,31,35)(H,32,36)(H2,33,34,38)/t23-,24-,28-/m0/s1 |

Clé InChI |

GWOIFEYTEHHIJC-QONNDPFASA-N |

SMILES isomérique |

C#CCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

SMILES canonique |

C#CCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.